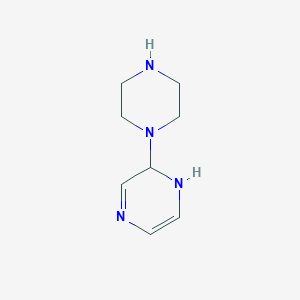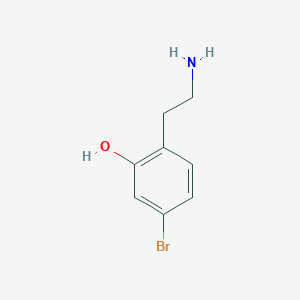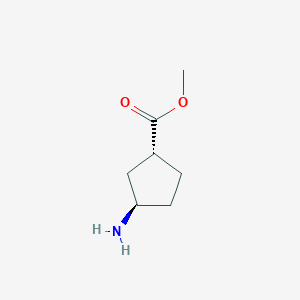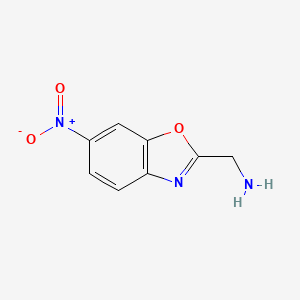-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
[2-(dimethylamino)ethyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diméthylamino)éthylamine est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe diméthylaminoéthyle et un cycle pyrazole substitué par un trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(diméthylamino)éthylamine implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrazole, suivie par l'introduction du groupe trifluorométhyle. L'étape finale consiste à fixer le groupe diméthylaminoéthyle. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont essentielles pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions à grande échelle avec des conditions optimisées pour maximiser l'efficacité et minimiser les coûts. Des réacteurs à écoulement continu et des systèmes automatisés sont souvent utilisés pour maintenir une qualité constante et réduire le risque d'erreur humaine.
Analyse Des Réactions Chimiques
Types de réactions
2-(diméthylamino)éthylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où un nucléophile remplace un groupe partant dans le composé.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en solution aqueuse.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction pourrait produire un alcool.
Applications De Recherche Scientifique
2-(diméthylamino)éthylamine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Enquête sur son potentiel comme sonde biochimique.
Médecine : Exploration de son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-(diméthylamino)éthylamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler les voies biochimiques, conduisant aux effets thérapeutiques ou biologiques souhaités. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Malonate de diéthyle : Connu pour son utilisation en synthèse organique et comme précurseur de divers composés.
Memantine : Utilisé en recherche neurologique et comme modèle pour le criblage de composés antipsychotiques.
Unicité
Ce qui distingue 2-(diméthylamino)éthylamine, c'est sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité spécifiques. Cela la rend particulièrement précieuse dans des applications spécialisées où d'autres composés peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C10H17F3N4 |
|---|---|
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H17F3N4/c1-16(2)5-4-14-7-8-6-9(10(11,12)13)15-17(8)3/h6,14H,4-5,7H2,1-3H3 |
Clé InChI |
NMVRWYUVRSRTTO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(F)(F)F)CNCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727985.png)
![5-{[(6-Methylpyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727990.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)
![Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-](/img/structure/B11727999.png)
![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B11728012.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728018.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B11728028.png)



![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)

